molecular formula C9H11BrMg B2720163 4-Methylphenethylmagnesium bromide CAS No. 955041-81-3

4-Methylphenethylmagnesium bromide

Cat. No.: B2720163
CAS No.: 955041-81-3
M. Wt: 223.396
InChI Key: LFGUYGWGGVKTDX-UHFFFAOYSA-M
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Description

4-Methylphenethylmagnesium bromide is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is known for its ability to form carbon-carbon bonds. The molecular formula of this compound is C9H11BrMg, and it has a molecular weight of 223.40 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylphenethylmagnesium bromide is typically prepared through the reaction of 4-methylphenethyl bromide with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reaction is carefully monitored to ensure the complete conversion of the starting materials to the desired Grignard reagent .

Chemical Reactions Analysis

Types of Reactions: 4-Methylphenethylmagnesium bromide undergoes various types of reactions, including:

    Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methylphenethylmagnesium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylphenethylmagnesium bromide involves the nucleophilic addition of the organomagnesium compound to electrophilic carbon atoms in carbonyl compounds. The magnesium atom in the Grignard reagent coordinates with the oxygen atom of the carbonyl group, facilitating the nucleophilic attack by the carbon atom bonded to magnesium. This results in the formation of a new carbon-carbon bond and the subsequent formation of an alcohol after hydrolysis .

Comparison with Similar Compounds

Uniqueness: 4-Methylphenethylmagnesium bromide is unique due to the presence of the methyl group on the phenyl ring, which can influence the reactivity and selectivity of the compound in various organic reactions. This makes it a valuable reagent for specific synthetic applications where the methyl group can provide steric or electronic effects .

Properties

IUPAC Name

magnesium;1-ethyl-4-methylbenzene;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11.BrH.Mg/c1-3-9-6-4-8(2)5-7-9;;/h4-7H,1,3H2,2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKKKNQRRZISKHY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C[CH2-].[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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